

Application Notes and Protocols for Cefpiramide (Sodium) Disk Diffusion Susceptibility Testing

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Compound of Interest

Compound Name: Cefpiramide (sodium)

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Introduction

Cefpiramide is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Accurate in vitro susceptibility testing is essential for determining its potential efficacy against clinical isolates and for monitoring the emergence of resistance.[1] These application notes provide a detailed protocol for the disk diffusion method for determining the susceptibility of bacterial isolates to Cefpiramide.

It is important to note that Cefpiramide is an older antimicrobial agent. As of the latest revisions, it is not included in the current clinical breakpoint tables from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The interpretive criteria provided in this document are based on historical data.[1] Laboratories should consider this historical context when interpreting results.

Principle of the Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative in vitro test used to determine the susceptibility of bacteria to antimicrobial agents.[4][5] A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium.[4][5] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[5] If

the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk after incubation.[6] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.[5]

Data Presentation: Interpretive Standards for Cefpiramide

The following table summarizes the historical interpretive criteria for Cefpiramide disk diffusion susceptibility testing using a 75 µg disk.

Disk Content	Zone Diameter (mm)	Interpretation	MIC (µg/mL) Correlate
75 µg	≥ 19	Susceptible	≤ 32
75 µg	16 - 18	Intermediate	-
75 µg	≤ 15	Resistant	≥ 128

Source: Barry A. L., et al. (1985). Journal of Clinical Microbiology, 21(5), 688–692.[1][7]

Experimental Protocol: Cefpiramide Disk Diffusion Susceptibility Testing

This protocol is based on standardized disk diffusion testing methodologies.

Materials

- **Cefpiramide (sodium)** disks (75 µg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Sterile saline or Tryptic Soy Broth (TSB)
- Sterile cotton swabs
- 0.5 McFarland turbidity standard

- Bacterial inoculum (pure culture of the test organism)
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Calipers or a ruler for measuring zone diameters
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 25923, *Pseudomonas aeruginosa* ATCC 27853)[8][9]

Procedure

- Inoculum Preparation:
 - From a pure, 18-24 hour culture of the test organism, select 3-5 isolated colonies.
 - Suspend the colonies in sterile saline or TSB.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.[1] The suspension should be used within 15 minutes of preparation.[6][10]
- Inoculation of MHA Plate:
 - Dip a sterile cotton swab into the adjusted bacterial suspension.
 - Rotate the swab against the side of the tube to remove excess fluid.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes.[1][5]
- Application of Cefpiramide Disk:
 - Aseptically apply a 75 μg Cefpiramide disk to the center of the inoculated MHA plate.[1]
 - Gently press the disk down to ensure complete contact with the agar surface.

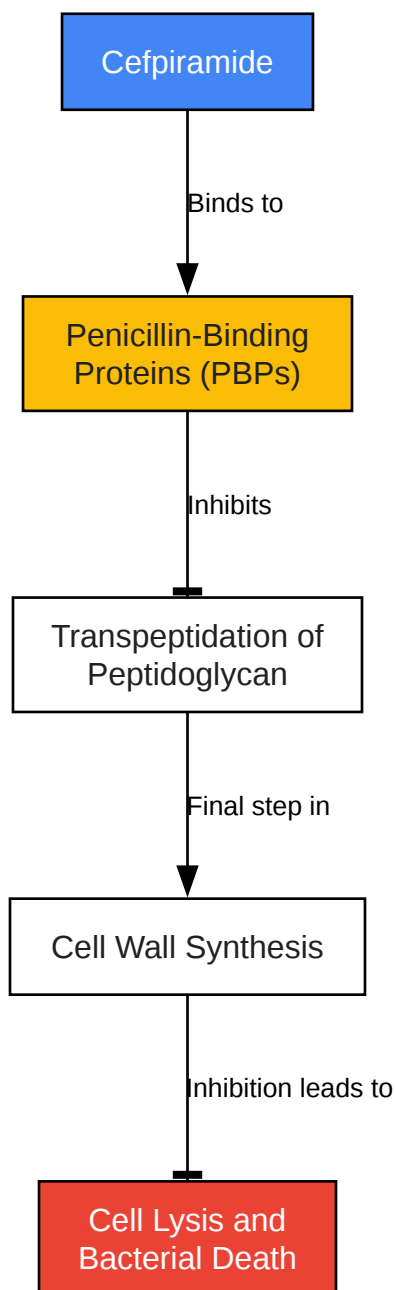
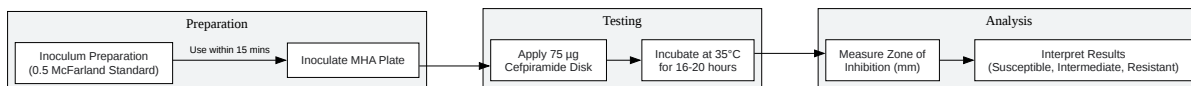
- Incubation:
 - Invert the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.[1]
- Interpretation of Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using calipers or a ruler.[6]
 - Interpret the results based on the historical criteria provided in the data presentation table.

Quality Control

Quality control testing should be performed regularly to ensure the accuracy and reproducibility of the results.[9] This involves testing standard QC strains with known susceptibility patterns.[9] The resulting zone diameters should fall within the acceptable ranges established for those strains. If the QC results are out of range, patient results should not be reported, and the procedure should be reviewed for potential errors.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Cefpiramide disk diffusion susceptibility testing protocol.



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